Phenethylamine, N-(p-chlorobenzylidene)-
Description
Phenethylamine, N-(p-chlorobenzylidene)- is a Schiff base derivative synthesized via the condensation of phenethylamine with p-chlorobenzaldehyde. This compound features a planar imine (-C=N-) linkage connecting the phenethylamine backbone to a p-chlorophenyl group.
Properties
CAS No. |
13540-95-9 |
|---|---|
Molecular Formula |
C15H14ClN |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2-phenylethyl)methanimine |
InChI |
InChI=1S/C15H14ClN/c16-15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2 |
InChI Key |
DXEDQNQOYVPKRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN=CC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CCN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Benzylidene/Imine Moieties
N-(4-Chlorobenzyl)-4-chlorobenzaldimine
- Molecular Formula : C₁₄H₁₁Cl₂N
- Molecular Weight : 264.2 g/mol
- Key Differences : Contains dual chlorophenyl groups but lacks the ethylamine chain of the target compound. Used in polymer synthesis and coordination chemistry .
N-(γ-Oxobutyl)-(E,E)-3,5-bis(p-chlorobenzylidene)-4-piperidone
Substituted Phenethylamine Derivatives
Phenethylamine, N-(p-chlorobenzyl)-α-methyl-, hydrochloride
- Molecular Formula : C₁₆H₁₉Cl₂N
- Molecular Weight : 308.2 g/mol
- Key Differences : Features a benzyl group instead of a benzylidene linkage and includes α-methylation. Used in pharmacological studies due to its structural resemblance to amphetamines .
N,β-Dimethylphenethylamine Hydrochloride
Pharmacological and Electronic Effects of Substituents
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Phenethylamine, N-(p-chlorobenzylidene)- | p-Cl-C₆H₄-CH=N-, ethylamine | ~245.7 | Chelating agent, intermediate in polymer synthesis |
| N-(4-Chlorobenzyl)-4-chlorobenzaldimine | Dual p-Cl-C₆H₄-, imine | 264.2 | High thermal stability, used in coordination complexes |
| N-Methyl-β-methylphenylethylamine HCl | N-CH₃, β-CH₃ | 185.7 | Enhanced lipophilicity, CNS activity |
| Bis(p-chlorobenzylidene)piperidone | Two p-Cl-C₆H₄-CH=N-, piperidone | 439.3 | Potent cytotoxicity (IC₅₀ < 1.5 μM), demonstrates substituent-driven bioactivity |
- Chlorine Position : Ortho-substituted analogs (e.g., 2-chlorobenzylidene derivatives) exhibit steric hindrance, reducing reactivity compared to para-substituted counterparts .
- Imine vs. Amine Linkages : Imine-containing compounds (e.g., benzylidene derivatives) show stronger metal-binding capacity than alkylamine analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
